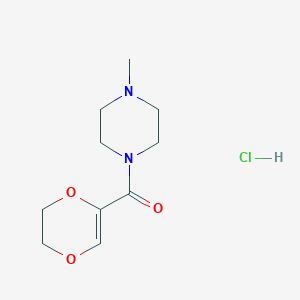![molecular formula C22H27FN4O B6021586 1-(2-fluorophenyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6021586.png)
1-(2-fluorophenyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine, commonly known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used for scientific research purposes. FPPP is known for its unique chemical structure, which makes it a potential candidate for drug development.
作用机制
FPPP acts by inhibiting the reuptake of serotonin and dopamine in the brain. This leads to an increase in the concentration of these neurotransmitters, which can result in mood elevation and increased energy levels. FPPP also blocks the dopamine transporter, which can lead to an increase in dopamine release in the brain.
Biochemical and Physiological Effects
FPPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as serotonin and dopamine, which can lead to mood elevation and increased energy levels. FPPP has also been found to have vasodilatory effects, which can result in decreased blood pressure. However, FPPP has been found to have potential toxic effects on the liver and kidneys.
实验室实验的优点和局限性
FPPP is a useful compound for scientific research due to its unique chemical structure and its effects on the central nervous system and cardiovascular system. However, FPPP has potential toxic effects on the liver and kidneys, which can limit its use in certain experiments. Additionally, FPPP is a controlled substance, which can make it difficult to obtain for scientific research purposes.
未来方向
There are several future directions for research on FPPP. One area of research could focus on the potential therapeutic uses of FPPP. For example, FPPP could be studied as a potential treatment for depression or other mood disorders. Another area of research could focus on the toxic effects of FPPP and ways to mitigate these effects. Additionally, FPPP could be used as a tool to study the role of serotonin and dopamine in the brain and their effects on behavior.
合成方法
The synthesis of FPPP involves the reaction of 1-(3-pyridinylacetyl)piperidine with 2-fluorobenzonitrile in the presence of a reducing agent. The reaction yields FPPP as a white crystalline solid. The purity and yield of FPPP can be improved by recrystallization and chromatographic techniques.
科学研究应用
FPPP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter blocker. FPPP has also been used to study its effects on the cardiovascular system. It has been found to have vasodilatory effects and can decrease blood pressure.
属性
IUPAC Name |
1-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O/c23-20-7-1-2-8-21(20)26-13-11-25(12-14-26)19-6-4-10-27(17-19)22(28)15-18-5-3-9-24-16-18/h1-3,5,7-9,16,19H,4,6,10-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBWVPSACWMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {1-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6021506.png)
![N~1~-(4-chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6021516.png)
![N-(3-isoxazolylmethyl)-2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6021524.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B6021534.png)

![2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6021543.png)

![N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6021553.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6021558.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6021560.png)
![8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6021567.png)

![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B6021587.png)
![2,4-dihydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6021601.png)